molecular formula C16H23N3O2S B13983446 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one CAS No. 69329-95-9

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one

Cat. No.: B13983446
CAS No.: 69329-95-9
M. Wt: 321.4 g/mol
InChI Key: DJKGEYBKPKGLCN-UHFFFAOYSA-N
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Description

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one is a complex organic compound with a unique structure that includes a thiadiazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one typically involves the reaction of tert-butylamine with 4-hydroxybenzaldehyde, followed by cyclization with isopropylamine and thiourea. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

This may include the use of continuous flow reactors to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The imino group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the imino group would yield an amine .

Scientific Research Applications

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one involves its interaction with specific molecular targets. The hydroxyl and imino groups play crucial roles in its reactivity, allowing it to interact with enzymes and other proteins. The thiadiazinan ring structure also contributes to its stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Tert-butylimino-5-(4-hydroxyphenyl)-3-isopropyl-1,3,5-thiadiazinan-4-one
  • 4-Tert-butylphenol
  • Buprofezin

Uniqueness

2-Tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one is unique due to its specific combination of functional groups and ring structure.

Properties

CAS No.

69329-95-9

Molecular Formula

C16H23N3O2S

Molecular Weight

321.4 g/mol

IUPAC Name

2-tert-butylimino-5-(4-hydroxyphenyl)-3-propan-2-yl-1,3,5-thiadiazinan-4-one

InChI

InChI=1S/C16H23N3O2S/c1-11(2)19-14(17-16(3,4)5)22-10-18(15(19)21)12-6-8-13(20)9-7-12/h6-9,11,20H,10H2,1-5H3

InChI Key

DJKGEYBKPKGLCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC(C)(C)C)SCN(C1=O)C2=CC=C(C=C2)O

Origin of Product

United States

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